Nilotinib hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de nilotinib est un médicament principalement utilisé pour traiter la leucémie myéloïde chronique (LMC) positive pour le chromosome de Philadelphie. Il s'agit d'un inhibiteur de la tyrosine kinase de deuxième génération développé pour surmonter la résistance à l'imatinib, un autre inhibiteur de la tyrosine kinase. Le chlorhydrate de nilotinib est commercialisé sous le nom de marque Tasigna et est reconnu pour son efficacité dans le traitement de la LMC, tant nouvellement diagnostiquée que résistante à l'imatinib .

Mécanisme D'action

Target of Action

Nilotinib hydrochloride, also known as AMN107, is a tyrosine kinase inhibitor . It primarily targets BCR-ABL , c-kit , and PDGF . These proteins play a crucial role in cell signaling pathways that control cell growth and proliferation .

Mode of Action

Nilotinib inhibits the tyrosine kinase activity of the BCR-ABL protein . It binds to the ATP-binding site of BCR-ABL, thereby inhibiting tyrosine kinase activity . This inhibition prevents the phosphorylation and activation of proteins involved in the BCR-ABL signal transduction pathway .

Biochemical Pathways

The primary biochemical pathway affected by Nilotinib is the BCR-ABL signal transduction pathway . By inhibiting the tyrosine kinase activity of the BCR-ABL protein, Nilotinib disrupts the signaling pathway, which leads to a decrease in the proliferation of leukemic cells .

Pharmacokinetics

Nilotinib is rapidly absorbed, with a peak serum concentration approximately 3 hours after dosing . The metabolism of Nilotinib is primarily via hepatic cytochrome P450 (CYP) 3A4 . The bioavailability of Nilotinib is increased by up to 82% when given with a high-fat meal compared with the fasted state .

Result of Action

The inhibition of the BCR-ABL protein by Nilotinib results in the reduction of leukemic cell proliferation . This leads to a decrease in the number of leukemic cells in patients with Chronic Myeloid Leukemia (CML) that is Philadelphia chromosome positive .

Action Environment

The efficacy and stability of Nilotinib can be influenced by various environmental factors. For instance, the bioavailability of Nilotinib is significantly increased when taken with a high-fat meal . Additionally, exposure to Nilotinib can be significantly reduced by the induction of CYP3A4 with rifampicin and significantly increased by the inhibition of CYP3A with ketoconazole .

Analyse Biochimique

Biochemical Properties

Nilotinib hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of several tyrosine kinases, including BCR-ABL, c-KIT, and platelet-derived growth factor receptor (PDGFR). It binds to the ATP-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition disrupts the signaling pathways that promote cell proliferation and survival . This compound also interacts with other biomolecules such as EPHA3, EPHA8, DDR1, DDR2, MAPK11, and ZAK, further contributing to its anti-leukemic effects .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In leukemic cells, it inhibits the BCR-ABL kinase, leading to reduced cell proliferation and increased apoptosis. This compound also affects cell signaling pathways, including those mediated by c-KIT and PDGFR, which are involved in cell growth and differentiation . Additionally, this compound influences gene expression and cellular metabolism, contributing to its therapeutic efficacy in CML .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the ATP-binding site of the BCR-ABL kinase, stabilizing its inactive conformation. This binding prevents the phosphorylation of downstream signaling proteins, thereby inhibiting the proliferation of leukemic cells . This compound also inhibits other tyrosine kinases, such as c-KIT and PDGFR, by a similar mechanism, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its efficacy can decrease due to degradation and the development of resistance in leukemic cells . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of BCR-ABL kinase activity and prolonged survival of treated cells . Resistance mechanisms, such as mutations in the BCR-ABL gene, can reduce its effectiveness over time .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At therapeutic doses, it effectively inhibits the proliferation of leukemic cells and reduces tumor burden . At higher doses, this compound can cause toxic effects, including hepatotoxicity and cardiotoxicity . Studies have shown that there is a threshold dose above which the adverse effects outweigh the therapeutic benefits .

Metabolic Pathways

This compound is primarily metabolized in the liver through oxidation and hydroxylation, mainly by the enzyme CYP3A4 . The main circulating component in the serum is the parent drug, with its metabolites contributing minimally to its pharmacological activity . The metabolic pathways of this compound involve interactions with various enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It is highly protein-bound in the plasma, with a protein binding rate of approximately 98% . The compound is also an inhibitor of the OATP-1B1 transporter, which affects its distribution and accumulation in specific tissues . The distribution coefficient (D) for this compound in n-octanol/0.1 N HCl buffer at 37°C is 0.08, indicating its hydrophilic nature .

Subcellular Localization

This compound is localized within specific subcellular compartments, influencing its activity and function. Studies have shown that it can be internalized by cells and distributed within the cytoplasm and nucleus . The subcellular localization of this compound is crucial for its therapeutic effects, as it needs to reach its target kinases to exert its inhibitory action .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du chlorhydrate de nilotinib implique plusieurs étapes, à partir de la préparation de la structure de base, qui comprend un dérivé de benzamide. Le processus implique généralement les étapes suivantes :

Formation de la structure de base : La structure de base est synthétisée en faisant réagir l'acide 4-méthyl-3-nitrobenzoïque avec le 4-méthyl-1H-imidazole en présence d'un agent de couplage.

Formation du sel de chlorhydrate : La dernière étape consiste à convertir le composé intermédiaire en chlorhydrate de nilotinib en le faisant réagir avec de l'acide chlorhydrique.

Méthodes de production industrielle : La production industrielle du chlorhydrate de nilotinib suit une voie de synthèse similaire mais est optimisée pour une production à grande échelle. Le processus garantit la formation d'une forme cristalline stable du chlorhydrate de nilotinib, ce qui est essentiel pour sa formulation pharmaceutique .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de nilotinib subit diverses réactions chimiques, notamment :

Oxydation : Le chlorhydrate de nilotinib peut être oxydé dans des conditions spécifiques, conduisant à la formation de produits de dégradation.

Réduction : Le groupe nitro du composé intermédiaire est réduit en amine pendant la synthèse.

Substitution : La synthèse implique des réactions de substitution pour introduire des groupes fonctionnels dans la structure de base.

Réactifs et conditions courants :

Hydrogénation catalytique : Le nickel de Raney dans le méthanol est utilisé pour l'étape de réduction.

Acide chlorhydrique : Utilisé pour former le sel de chlorhydrate.

Principaux produits formés :

Chlorhydrate de nilotinib : Le principal produit formé à partir de la synthèse.

Produits de dégradation : Formés pendant l'oxydation et d'autres conditions de stress

4. Applications de la recherche scientifique

Le chlorhydrate de nilotinib a plusieurs applications en recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la synthèse et la stabilité des inhibiteurs de la tyrosine kinase.

Biologie : Investigé pour ses effets sur les voies de signalisation cellulaire et son potentiel à inhiber d'autres kinases.

Médecine : Principalement utilisé pour traiter la leucémie myéloïde chronique. .

Industrie : Utilisé dans le développement de formulations pharmaceutiques et comme étalon de référence en chimie analytique.

5. Mécanisme d'action

Le chlorhydrate de nilotinib exerce ses effets en inhibant l'activité de la tyrosine kinase de la protéine BCR-ABL, qui est produite par le chromosome de Philadelphie. Il se lie au site de liaison de l'ATP de la protéine BCR-ABL, empêchant son activité de phosphorylation. Cette inhibition bloque les voies de signalisation en aval qui sont cruciales pour la survie et la prolifération des cellules leucémiques .

Composés similaires :

Imatinib : Le premier inhibiteur de la tyrosine kinase de première génération utilisé pour traiter la LMC. Le chlorhydrate de nilotinib a été développé pour surmonter la résistance à l'imatinib.

Dasatinib : Un autre inhibiteur de la tyrosine kinase de deuxième génération utilisé pour traiter la LMC.

Bosutinib : Un inhibiteur de la tyrosine kinase de troisième génération utilisé pour le traitement de la LMC.

Unicité du chlorhydrate de nilotinib : Le chlorhydrate de nilotinib est unique en raison de sa puissance et de sa spécificité plus élevées pour la protéine BCR-ABL par rapport à l'imatinib. Il est également efficace contre plusieurs mutations BCR-ABL résistantes à l'imatinib, ce qui en fait une option précieuse pour les patients qui ne répondent pas à l'imatinib .

Applications De Recherche Scientifique

Nilotinib hydrochloride has several scientific research applications:

Comparaison Avec Des Composés Similaires

Imatinib: The first-generation tyrosine kinase inhibitor used to treat CML. Nilotinib hydrochloride was developed to overcome resistance to imatinib.

Dasatinib: Another second-generation tyrosine kinase inhibitor used to treat CML.

Bosutinib: A third-generation tyrosine kinase inhibitor used for CML treatment.

Uniqueness of this compound: this compound is unique due to its higher potency and specificity for the BCR-ABL protein compared to imatinib. It is also effective against several imatinib-resistant BCR-ABL mutations, making it a valuable option for patients who do not respond to imatinib .

Propriétés

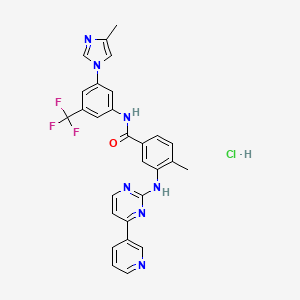

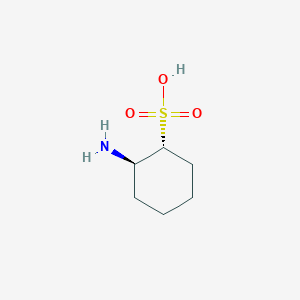

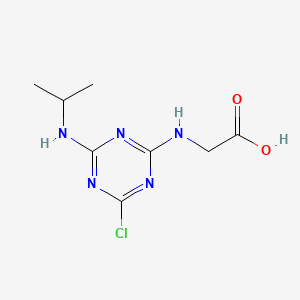

IUPAC Name |

4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22F3N7O.ClH/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38;/h3-16H,1-2H3,(H,35,39)(H,33,36,37);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGGYCCJUPYZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H23ClF3N7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60238968 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

923288-95-3 | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0923288953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nilotinib hydrochloride anhydrous | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60238968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NILOTINIB HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K37N7BYX3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl (4R)-4-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B1258723.png)

![(1aR,7R,7aR,7bS)-1,1,7,7a-tetramethyl-2,3,5,6,7,7b-hexahydro-1aH-cyclopropa[a]naphthalene](/img/structure/B1258724.png)

![6-(4-methoxyphenyl)-6,7-dihydropyrrolo[2,1-d][1,5]benzothiazepin-7-ol](/img/structure/B1258735.png)